Pyrrole-2-carbonitrile

Overview

Description

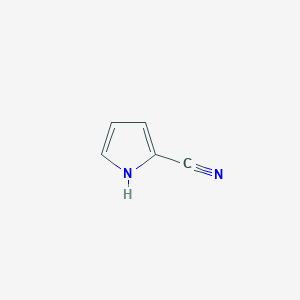

Pyrrole-2-carbonitrile is a heterocyclic compound featuring a five-membered pyrrole ring with a nitrile (-CN) group at the 2-position. Its structural simplicity and electron-withdrawing nitrile group make it a versatile scaffold in medicinal chemistry, particularly for designing dipeptidyl peptidase IV (DPP-IV) inhibitors for diabetes therapy . Derivatives of this compound have demonstrated high potency, selectivity, and oral bioavailability, positioning them as promising candidates for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrrole-2-carbonitrile can be synthesized through several methods. One common method involves the reaction of pyrrole with a cyanide compound. For instance, pyrrole can react with sodium cyanide, followed by acid treatment to yield this compound . Another method involves the Vilsmeier-Haack reaction, which uses pyrrole and 1-methylpyrrole to directly synthesize the corresponding 2-nitriles .

Industrial Production Methods: In industrial settings, this compound is often produced using chlorosulfonyl isocyanate, which allows for the direct introduction of a cyano group onto activated aromatics. This method, although less satisfactory in some cases, enables the synthesis of pyrrole-2,4-dicarbonitrile in one step .

Chemical Reactions Analysis

Types of Reactions: Pyrrole-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form pyrrole-2-carboxylic acid.

Reduction: It can be reduced to form pyrrole-2-carboxaldehyde.

Substitution: this compound can undergo substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like bromine, sulfuric acid, and nitric acid are commonly employed.

Major Products:

Oxidation: Pyrrole-2-carboxylic acid.

Reduction: Pyrrole-2-carboxaldehyde.

Substitution: Various halogenated, nitrated, and sulfonated derivatives of this compound.

Scientific Research Applications

Pharmaceutical Applications

Pyrrole-2-carbonitrile and its derivatives have shown significant promise in pharmaceutical applications. They serve as intermediates in the synthesis of various drug compounds, particularly those targeting specific biological pathways.

Thrombin Inhibitors : Pyrrole-2-carbonitriles are utilized in the development of thrombin inhibitors, which are crucial for anticoagulant therapies. For instance, U.S. Patent No. 6,492,402 highlights the role of pyrrole-2-carbonitriles in synthesizing compounds that inhibit thrombin activity, aiding in the prevention of thrombosis .

Androgen Receptor Modulators : Research has identified this compound derivatives as potent and tissue-selective androgen receptor modulators. These compounds have potential applications in treating conditions related to androgen signaling, such as prostate cancer .

Agrochemical Applications

Pyrrole-2-carbonitriles have also been investigated for their insecticidal properties. U.S. Patent No. 5,204,332 describes their use in creating insecticidal and acaricidal agents. These compounds exhibit efficacy against a range of pests, making them valuable for agricultural applications .

Synthetic Intermediates

The compound serves as a versatile intermediate in organic synthesis. Its ability to participate in various chemical reactions allows for the construction of complex molecules.

Continuous Flow Synthesis : A notable example is the continuous-flow synthesis of nucleobase units for antiviral drugs like Remdesivir. The Chen group at Fudan University demonstrated the use of this compound in a continuous-flow process to enhance the efficiency of chemical reactions while minimizing waste .

Data Table: Summary of Applications

Case Studies

Case Study 1: Thrombin Inhibitors Development

In a study focusing on thrombin inhibitors derived from this compound, researchers synthesized various analogs to evaluate their anticoagulant properties. The results indicated that certain modifications to the pyrrole structure enhanced potency and selectivity against thrombin .

Case Study 2: Insecticidal Efficacy

A series of experiments were conducted to assess the insecticidal activity of this compound derivatives against common agricultural pests. The findings revealed that these compounds exhibited significant mortality rates at low concentrations, demonstrating their potential as effective agrochemicals .

Mechanism of Action

The mechanism of action of pyrrole-2-carbonitrile involves its interaction with various molecular targets and pathways. For instance, it can act as a ligand in coordination chemistry, forming complexes with metal ions. In biological systems, this compound derivatives may interact with enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

β-Amino Pyrrole-2-Carbonitrile Derivatives

Key Modifications: Introduction of β-amino groups enhances hydrogen-bonding interactions with DPP-IV's catalytic site. Activity:

- Compound 6 (β-amino derivative): Exhibits exceptional DPP-IV inhibition (IC₅₀ = 0.01 µM) and high selectivity against related peptidases .

- Compound 5 : Slightly lower potency (IC₅₀ = 0.05 µM) but superior oral bioavailability (F = 53.2%) .

Pharmacokinetics : Moderate half-life (e.g., 1.45–3.64 hours) and efficacy in oral glucose tolerance tests (OGTT) in murine models .

4-Fluoropyrrolidine-2-Carbonitrile

Key Modifications : Fluorination at the 4-position of the pyrrolidine ring improves metabolic stability and binding affinity.

Activity :

- Compound 8l: Moderate DPP-IV inhibition (IC₅₀ = 0.05 µM) and good bioavailability (F = 53.2%) . Pharmacokinetics: Half-life of 1.45 hours, comparable to β-amino derivatives but with enhanced tissue selectivity .

Octahydrocyclopenta[b]this compound

Key Modifications : A fused cyclopentane ring increases lipophilicity and conformational rigidity.

Activity :

- Compound 9l : Lower bioavailability (F = 16.8%) but extended half-life (3.64 hours) due to reduced hepatic clearance .

Applications : Effective in chronic diabetic models, with sustained blood glucose reduction .

Hetero-Aromatic Substituted Derivatives

Key Modifications : Pyridylacetamide or triazole-carboximidamide substituents enhance π-π stacking and hydrophobic interactions.

Activity :

- Compound 3 : Ultra-high potency (IC₅₀ = 0.004 µM) but moderate bioavailability (F = 37.8%) .

- Compound 7 (Triazole-carboximidamide): IC₅₀ = 14.75 nM, outperforming Sitagliptin in chronic glucose control .

Pyrrole-3-Carbonitrile

Structural Difference : Nitrile group at the 3-position instead of the 2-position.

Activity : Generated via thermolysis of triazolopyridines, but exhibits distinct reactivity and reduced DPP-IV affinity compared to this compound .

WAY-255348 (Non-DPP-IV Application)

Key Modifications : 1-Methyl and indole substituents shift activity to progesterone receptor (PR) modulation.

Activity : Acts as a PR antagonist with contraceptive and anti-fibroid effects, illustrating the scaffold's versatility beyond diabetes .

Key Research Findings

- Electron-Withdrawing Groups : Nitrile at the 2-position is critical for DPP-IV binding; positional isomerism (e.g., pyrrole-3-carbonitrile) reduces efficacy .

- Bioavailability vs. Potency: β-Amino derivatives prioritize potency, while fluorinated or fused-ring derivatives optimize pharmacokinetics .

- Functional Switches: Substituent size and polarity can redirect activity to non-DPP-IV targets (e.g., PR modulation in WAY-255348) .

Biological Activity

Pyrrole-2-carbonitrile (Py-2-C) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of Py-2-C, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

This compound features a pyrrole ring with a cyano group at the 2-position, which contributes to its reactivity and biological properties. The synthesis of Py-2-C can be achieved through various methods, including the treatment of pyrrole with chlorosulfonyl isocyanate or via the dehydration of corresponding aldoximes .

1. Antidiabetic Properties

Recent studies have highlighted the potential of Py-2-C derivatives as dipeptidyl peptidase IV (DPP4) inhibitors, which are crucial for managing diabetes. For instance, compounds derived from Py-2-C exhibited significant DPP4 inhibitory activities with IC50 values ranging from 0.004 μM to 0.05 μM. Notably, one derivative demonstrated an excellent selectivity ratio against related peptidases, indicating its therapeutic promise in diabetes management .

| Compound | IC50 (μM) | Selectivity Ratio (DPP8/DPP4) | Oral Bioavailability (%) |

|---|---|---|---|

| 6h | 0.004 | 450 | 37.8 |

| 9l | 0.01 | 898 | 22.8 |

2. Antimycobacterial Activity

This compound derivatives have shown promising results against Mycobacterium tuberculosis. In vitro studies indicated that certain benzylidine pyrrole-2-carbohydrazide derivatives exhibited significant antimycobacterial activity comparable to established drugs like Isoniazid. The docking studies suggested that these compounds interact effectively with the enoyl-acyl carrier protein reductase (ENR), a key target in tuberculosis treatment .

3. Androgen Receptor Modulation

Research has identified Py-2-C derivatives as potent and tissue-selective androgen receptor modulators. These compounds have been evaluated for their ability to influence androgen receptor activity, which is crucial in various physiological processes and diseases, including prostate cancer .

Case Study 1: DPP4 Inhibition

A study conducted on a series of β-amino this compound derivatives revealed that compound 9l not only inhibited DPP4 effectively but also showed good pharmacokinetic properties in vivo, making it a candidate for further development as an antidiabetic agent .

Case Study 2: Antimycobacterial Efficacy

Another investigation focused on the synthesis and evaluation of benzylidine pyrrole-2-carbohydrazide derivatives against Mycobacterium tuberculosis. The results demonstrated that several compounds exhibited significant antimycobacterial activity, with some showing better efficacy than conventional treatments .

The mechanisms underlying the biological activities of Py-2-C involve multiple pathways:

- DPP4 Inhibition : By inhibiting DPP4, these compounds enhance incretin levels, leading to improved insulin signaling and glucose homeostasis.

- ENR Inhibition : Targeting ENR disrupts fatty acid synthesis in bacteria, providing a pathway for developing new antimycobacterial agents.

- Androgen Receptor Modulation : The selective modulation of androgen receptors can lead to varied physiological effects depending on tissue context.

Q & A

Q. What are the most reliable synthetic routes for pyrrole-2-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer:

this compound is typically synthesized via a two-step process starting from enones. A common approach involves Michael addition followed by partial reduction and dehydrogenation using oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) . For optimization:

- Oxidant Selection: DDQ (1.15–1.20 equiv) in toluene under reflux (2–4 hours) is preferred over bromotrichloromethane due to fewer side reactions .

- Microwave Assistance: Microwave-assisted Stetter reactions can improve yields (e.g., up to 85% for 2,4-disubstituted pyrroles) by accelerating cyclization steps .

- Purification: Column chromatography with ethyl acetate/hexane mixtures ensures high purity .

Q. How should researchers characterize this compound derivatives to confirm structural integrity?

Methodological Answer:

- NMR Spectroscopy: Use and NMR to verify substitution patterns and nitrile group presence. For example, this compound derivatives show characteristic nitrile signals at ~110–120 ppm in NMR .

- TLC Monitoring: Track reaction progress using silica gel TLC with UV visualization (Rf values vary based on substituents) .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formulas, especially for novel derivatives .

Q. What in vitro assays are suitable for evaluating this compound derivatives as DPP-IV inhibitors?

Methodological Answer:

- Enzyme Inhibition Assays: Measure IC values using fluorogenic substrates (e.g., Gly-Pro-AMC) in buffer solutions (pH 7.8). For example, β-amino this compound derivatives exhibit IC values as low as 0.01 µM .

- Selectivity Testing: Compare inhibition against related peptidases (e.g., DPP-8, DPP-9) to assess specificity .

- Cell-Based Models: Use OGTT (oral glucose tolerance test) in ICR mice to evaluate glucose-lowering effects .

Q. How can structure-activity relationships (SAR) guide the design of this compound-based therapeutics?

Methodological Answer:

- Substituent Effects: Introduce electron-withdrawing groups (e.g., fluorine) at the 5-position to enhance DPP-IV binding affinity .

- Functional Switching: Vary 3,3-dialkyl substituents to modulate progesterone receptor activity (e.g., dimethyl groups yield antagonists; spirocyclohexyl groups yield agonists) .

- Bioavailability Optimization: Incorporate β-amino groups to improve oral bioavailability (e.g., compound 5 achieved ) .

Q. How should researchers address contradictory data in this compound synthesis yields?

Methodological Answer:

- Reaction Monitoring: Use TLC or in-situ IR spectroscopy to detect intermediates or byproducts .

- Control Experiments: Test alternative oxidants (e.g., MnO vs. DDQ) to identify yield-limiting factors .

- Statistical Analysis: Apply DOE (design of experiments) to optimize variables like temperature and solvent ratios .

Q. What advanced techniques improve regioselectivity in this compound functionalization?

Methodological Answer:

- Directed C-H Activation: Use palladium catalysts with directing groups (e.g., pyridine) to achieve 3,5-disubstitution .

- Electrophilic Amination: Employ O-(mesitylenesulfonyl)hydroxylamine for regioselective N-amination .

- Microwave-Driven Cyclization: Enhances regiocontrol in Paal-Knorr reactions for 2,4-disubstituted derivatives .

Q. How do oxidation agents influence this compound synthesis outcomes?

Methodological Answer:

- DDQ vs. Bromotrichloromethane: DDQ provides cleaner dehydrogenation with minimal side products, while bromotrichloromethane may lead to over-oxidation .

- Solvent Effects: Toluene is optimal for DDQ-mediated reactions due to its high boiling point and inertness .

- Stoichiometry: Use 1.15–1.20 equiv of DDQ to balance efficiency and cost .

Q. What in vivo models are appropriate for pharmacokinetic studies of this compound derivatives?

Methodological Answer:

- Rodent Models: Assess oral bioavailability () and half-life () in Wistar rats or ICR mice .

- Primate Studies: Use cynomolgus monkeys for translational validation of contraceptive or antidiabetic effects .

- Tissue Distribution: Employ LC-MS/MS to quantify compound levels in plasma and organs .

Q. What mechanistic insights explain functional switching in this compound-based PR modulators?

Methodological Answer:

- Steric Effects: Larger 3,3-dialkyl groups (e.g., spirocyclohexyl) induce conformational changes in the progesterone receptor, favoring agonist activity .

- Hydrogen Bonding: Nitrile groups interact with Arg766 and Gln725 in the ligand-binding domain, altering coactivator recruitment .

- Kinetic Studies: Surface plasmon resonance (SPR) reveals binding kinetics differences between agonists and antagonists .

Q. How can computational methods accelerate this compound drug discovery?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina to predict binding modes with DPP-IV or PR targets .

- QSAR Modeling: Develop models correlating substituent properties (e.g., logP, polar surface area) with bioactivity .

- MD Simulations: Analyze stability of receptor-ligand complexes over 100-ns trajectories to prioritize candidates .

Properties

IUPAC Name |

1H-pyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2/c6-4-5-2-1-3-7-5/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMPGKPTOHKYHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196400 | |

| Record name | Pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4513-94-4 | |

| Record name | Pyrrole-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4513-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrole-2-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004513944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrole-2-carbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrole-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRROLE-2-CARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D25BMC1PP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.